3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one
Description
The compound 3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one belongs to the thieno[2,3-b]pyridine class, a heterocyclic system fused with a thiophene ring. Its structure features:
- A 4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one core, providing partial saturation that may enhance conformational stability.
- A 3-ethoxy-4-propoxyphenyl substituent at position 4, contributing lipophilicity and steric bulk.
- A furan-2-carbonyl group at position 2, introducing electron-withdrawing and hydrogen-bonding capabilities.
- An amino group at position 3, which could participate in intermolecular interactions or serve as a synthetic handle for further derivatization.
Properties
IUPAC Name |
3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-3-9-29-15-8-7-13(11-17(15)28-4-2)14-12-18(26)25-23-19(14)20(24)22(31-23)21(27)16-6-5-10-30-16/h5-8,10-11,14H,3-4,9,12,24H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFLHJXCGCGPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=C(S3)C(=O)C4=CC=CO4)N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one is a complex organic molecule with potential therapeutic applications. Its unique structure, which integrates various functional groups, suggests promising biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications supported by research findings.
Molecular Structure
- Molecular Formula : CHNOS
- Molecular Weight : 440.5 g/mol
- CAS Number : 897831-21-9
Structural Features
The compound features a thienopyridine ring fused with a furan ring and substituted with ethoxy and propoxy groups. This structural diversity is likely to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 897831-21-9 |
While the precise mechanisms of action for this compound are not fully elucidated, its structural components suggest several possible interactions within biological systems:
- Enzyme Inhibition : The presence of multiple functional groups may allow the compound to act as an inhibitor or modulator of various enzymes.
- Antimicrobial Activity : Similar thienopyridine derivatives have shown antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential antimicrobial activity for this compound.
- Anticancer Potential : Studies on related compounds indicate that thienopyridines can exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells .
Research Findings
Research has indicated that compounds with similar structural motifs exhibit significant biological activities:
- Antibacterial Activity : A study highlighted the antibacterial efficacy of thienopyridine derivatives against resistant bacterial strains, suggesting that this compound may also possess similar properties .
- Anticancer Activity : The anticancer effects have been observed in related thienopyridine compounds that target specific cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Several studies have evaluated the biological activity of thienopyridine derivatives:
- Study on Antimicrobial Effects : A series of thienopyridine compounds were tested against various bacterial strains, revealing significant inhibition of growth in resistant strains, thereby supporting the hypothesis that similar compounds may have broad-spectrum antibacterial properties.
- Anticancer Evaluation : Research involving the evaluation of thienopyridine analogs demonstrated their effectiveness in reducing tumor size in animal models, indicating a potential pathway for clinical applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
a) Thieno[2,3-b]pyridine vs. 1,4-Dihydropyridine
Compounds such as AZ331 and AZ257 () feature a 1,4-dihydropyridine core instead of the thieno[2,3-b]pyridine system.
b) Thieno[3,4-d]pyridazine Derivatives
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate () replaces the pyridine ring with a pyridazine, altering electronic properties and hydrogen-bonding sites. This structural shift may reduce bioavailability compared to the target compound’s fused thiophene-pyridine system .
Substituent Analysis
a) Aryl and Alkoxy Groups
- Target Compound : The 3-ethoxy-4-propoxyphenyl group combines ethoxy and propoxy substituents, balancing lipophilicity (logP) and solubility.
- Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate () uses a 2-methoxyphenyl group, which is less bulky but may reduce metabolic stability compared to the target’s branched alkoxy chains .
- Compound 7h () incorporates a 6-ethoxy-4-phenyl group, favoring planar stacking but lacking the propoxy group’s steric effects .
b) Functional Groups at Position 2
Analytical and Physicochemical Properties
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
